N-(4-methylphenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
N-(4-methylphenyl)-3-oxo-3-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group and a 4-methylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-oxo-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with phenylacetic acid under acidic conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl and 4-methylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(4-methylphenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-oxo-3-(4-nitrophenyl)propanamide
- N-(4-methylphenyl)-3-oxo-3-(4-methoxyphenyl)propanamide
- N-(4-methylphenyl)-3-oxo-3-(4-chlorophenyl)propanamide
Uniqueness
N-(4-methylphenyl)-3-oxo-3-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and 4-methylphenyl groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-methylphenyl)-3-oxo-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-16(19)11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNCSBAIYQUDDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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